molecular formula C13H13NO2 B5614771 5-methyl-N-(3-methylphenyl)furan-2-carboxamide

5-methyl-N-(3-methylphenyl)furan-2-carboxamide

Cat. No.: B5614771
M. Wt: 215.25 g/mol
InChI Key: GUGBPEWYOQZBBS-UHFFFAOYSA-N
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Description

5-methyl-N-(3-methylphenyl)furan-2-carboxamide is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

The synthesis of 5-methyl-N-(3-methylphenyl)furan-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methylfuran-2-carboxylic acid and 3-methylaniline.

    Reaction Conditions: The carboxylic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling Reaction: The activated carboxylic acid is then reacted with 3-methylaniline to form the desired amide bond, yielding this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated systems and continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

5-methyl-N-(3-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents.

Comparison with Similar Compounds

5-methyl-N-(3-methylphenyl)furan-2-carboxamide can be compared to other furan derivatives such as:

    2-furoic acid: Known for its use in flavoring agents and as a building block in organic synthesis.

    Furfuryl alcohol: Used in the production of resins and as a solvent.

    Nitrofurantoin: An established antibacterial agent used to treat urinary tract infections.

What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications .

Properties

IUPAC Name

5-methyl-N-(3-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-4-3-5-11(8-9)14-13(15)12-7-6-10(2)16-12/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGBPEWYOQZBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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